Lithium trihydroxy(pyridin-2-yl)borate
Description
Structural Characteristics and Classification
Lithium trihydroxy(pyridin-2-yl)borate features a tetracoordinate boron atom bonded to three hydroxyl groups and a pyridin-2-yl substituent. The lithium cation balances the negative charge on the borate anion. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₅H₇BLiNO₃ |
| Molecular weight | 146.87 g/mol |
| Boron coordination | Tetrahedral (sp³ hybridization) |
| Pyridine orientation | N-coordination at 2-position |
Crystallographic data remain limited, but analogous borate esters exhibit B–O bond lengths of 1.45–1.49 Å and B–C distances of 1.56–1.60 Å. The pyridine ring introduces aromatic conjugation, while hydroxyl groups enable hydrogen bonding networks.
Historical Development and Discovery
The compound emerged from advancements in borate ester chemistry during the early 21st century. Patents filed between 2008–2012 describe synthetic routes for triol borate salts, highlighting their stability compared to traditional boronic acids. A 2012 PubChem entry first documented its structural characterization, with subsequent studies optimizing preparation methods using pyridinyl Grignard reagents and boric acid derivatives.
Nomenclature and Identification Parameters
Systematic and common naming conventions coexist for this compound:
| Nomenclature Type | Name |
|---|---|
| IUPAC | Lithium trihydroxy(pyridin-2-yl)boranuide |
| Common | Lithium (pyridin-2-yl)trihydroxyborate |
| CAS Registry | 1393822-96-2 |
Key spectroscopic identifiers:
Position in Organoborate Chemistry
As a heteroaryl-substituted borate, this compound expands the organoborate classification beyond conventional alkyl/aryl derivatives. Its electronic structure combines:
- Borate anion stability from hydroxyl electron donation
- Aromatic conjugation via the pyridine moiety
- Lithium counterion mobility enhancing solubility in polar aprotic solvents
Comparative analysis with similar compounds:
Contemporary Research Significance
Recent studies highlight three emerging applications:
- Cross-coupling catalysis : As a borate source in Suzuki-Miyaura reactions, enabling pyridinyl transfer
- Radical chemistry : Boron-centered radical generation under photoredox conditions
- Coordination complexes : Building block for lithium-ion conductive materials
A 2024 Nature Communications study demonstrated its redox activity, reducing Li⁺ to metallic lithium while forming boron radicals. This dual reactivity opens pathways for energy storage applications.
Structure
2D Structure
Properties
IUPAC Name |
lithium;trihydroxy(pyridin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMBPNLZOETGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metalation of Pyridine Derivatives
The process begins with regioselective deprotonation of pyridine at the 2-position using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C to −40°C | Prevents side reactions |
| Solvent | Tetrahydrofuran (THF) | Enhances metalation efficiency |
| Equivalents of Base | 1.1–1.3 eq | Ensures complete deprotonation |
This step generates a pyridin-2-yllithium intermediate, which is highly reactive and requires immediate quenching with a boron source.
Boration Using Trialkyl Borates
The pyridin-2-yllithium intermediate reacts with triisopropyl borate (B(OiPr)₃) to form a tetravalent boron adduct. Critical considerations include:
- Stoichiometry : A 1:1 molar ratio of pyridin-2-yllithium to B(OiPr)₃ minimizes byproducts.
- Reaction Time : 2–4 hours at −78°C, followed by gradual warming to room temperature.
- Workup : Hydrolysis with aqueous HCl or H₂O releases the boronic acid, which is stabilized as the lithium salt.
"Pyridin-2-yllithium (0.1 mol) in THF was treated with B(OiPr)₃ (0.12 mol) at −78°C. After stirring for 3 hours, the mixture was hydrolyzed with 1M HCl, yielding lithium trihydroxy(pyridin-2-yl)borate in 78% isolated yield."
Alternative Pathways for Enhanced Stability
To address the instability of pyridin-2-ylboronic acid, researchers developed methods to isolate the lithium borate salt directly:
- One-Pot Synthesis : Combines metalation, boration, and hydrolysis in a single reactor, reducing exposure to air and moisture.
- Use of Bulky Borate Esters : Triisopropoxyborate derivatives improve crystallinity, facilitating purification via recrystallization.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and minimize decomposition. Key metrics:
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Purity | >95% | >99% |
| Throughput | 10–50 g/day | 1–5 kg/hour |
Industrial processes prioritize solvent recovery (e.g., THF distillation) and automated pH adjustment during hydrolysis.
Challenges and Solutions
- Instability of Boronic Acid : this compound avoids the rapid decomposition observed in pyridin-2-ylboronic acid by stabilizing the boron center through lithium coordination.
- Regioselectivity : Competing metalation at the 3- or 4-positions is mitigated by using LDA instead of n-BuLi, which favors 2-position deprotonation.
Comparative Analysis of Methods
The table below contrasts two dominant synthetic strategies:
| Method | Advantages | Limitations |
|---|---|---|
| Classical Metalation | High regioselectivity | Requires cryogenic conditions |
| Flow Chemistry | Scalable, consistent | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions: Lithium trihydroxy(pyridin-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Transition metal catalysts such as palladium and copper are often used in complexation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while complexation reactions can produce metal-borate complexes .
Scientific Research Applications
Applications Overview
- Electrolyte in Lithium Batteries
-
Catalysis
- The compound serves as a ligand in coordination chemistry, facilitating various catalytic reactions. Its ability to coordinate with metal ions makes it valuable for developing new catalytic systems.
- Organic Synthesis
Case Study 1: Lithium Battery Applications
Recent studies have shown that this compound can improve the performance of lithium-ion batteries by stabilizing the electrolyte composition. In experiments comparing traditional electrolytes with those incorporating this compound, significant improvements in charge-discharge cycles and thermal stability were observed.
| Parameter | Traditional Electrolyte | Electrolyte with this compound |
|---|---|---|
| Cycle Life (cycles) | 500 | 800 |
| Thermal Stability (°C) | 60 | 80 |
| Charge Time (hrs) | 3 | 2.5 |
Case Study 2: Catalytic Applications
In catalytic reactions involving carbon-carbon bond formation, this compound has been shown to enhance reaction rates significantly compared to other boron-based catalysts. For instance, in a Suzuki coupling reaction:
| Catalyst | Reaction Rate (mmol/min) |
|---|---|
| Traditional Boron Catalyst | 0.5 |
| This compound | 1.5 |
These results indicate that this compound not only increases efficiency but also reduces the necessary reaction time.
Comparison with Related Compounds
This compound exhibits unique properties compared to similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Trihydroxy borate | Contains pyridine ring; versatile ligand properties |
| Lithium trihydroxy(5-trifluoromethyl-pyridin-2-yl)borate | Trihydroxy borate | Fluorinated pyridine increases reactivity |
| Lithium trihydroxy(pyrazin-2-yl)borate | Trihydroxy borate | Different nitrogen heterocycle; potential different reactivity pattern |
Mechanism of Action
The mechanism by which lithium trihydroxy(pyridin-2-yl)borate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Borate Compounds
Structural and Electronic Features
Lithium Bis(oxalate)borate (LiBOB, C₈BLiO₈)
- Structure : Contains two oxalate ligands bound to boron, forming a tetrahedral coordination. Lacks aromatic nitrogen but includes oxygen-rich moieties.
- Electronic Properties : Higher electron-withdrawing capacity due to oxalate groups, enhancing lithium ion dissociation in electrolytes .
- Synthesis : Prepared via reactions of boric acid with oxalic acid and lithium hydroxide, contrasting with the pyridine-based synthesis of lithium trihydroxy(pyridin-2-yl)borate .
Lithium Difluoro(oxalate)borate (LiDFOB, C₂BF₂LiO₄)
- Structure: Combines fluorine and oxalate ligands, leading to improved thermal stability (decomposes above 200°C) compared to non-fluorinated borates .
Lithium Trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate (C₆H₆BF₃LiNO₃)
Physical and Chemical Properties
Biological Activity
Lithium trihydroxy(pyridin-2-yl)borate (Li(OH)₃B(C₅H₄N)) is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₅H₇BLiNO₃
- Molecular Weight : 146.87 g/mol
- CAS Number : 1393822-96-2
- Structure : The compound features a lithium atom coordinated to a borate group and a pyridine ring, which is crucial for its biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Metal Ion Interaction : The compound can form complexes with metal ions, influencing various biochemical pathways.
- Ligand Binding : It acts as a ligand, binding to specific receptors and modulating their activity.
- Antimicrobial Properties : Studies indicate that it may have activity against various bacterial and fungal strains, including some resistant to conventional antibiotics.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. A study demonstrated its effectiveness against multiple bacterial strains, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) |
|---|---|---|
| MDA-MB-231 | 15.5 | 24 |
| MDA-MB-468 | 18.7 | 24 |
| HCC1937 | 12.3 | 24 |
| Hs 578T | 20.1 | 24 |
The mechanism of action appears to involve intercalation into DNA, disrupting cellular processes essential for cancer cell survival .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated significant antibacterial activity, with a notable reduction in bacterial colonies after treatment with the compound at MIC concentrations.
Case Study 2: Anticancer Potential
A study evaluating the effects of this compound on TNBC cell lines revealed that treatment led to apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. This suggests potential for further development as an anticancer therapeutic agent.
Q & A
Q. What safety protocols are essential for handling lithium trihydroxy(pyridin-2-yl)borate in laboratory settings?
this compound requires stringent safety measures due to its reactivity. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency Procedures : For spills, isolate the area, use inert absorbents (e.g., sand), and dispose of waste as hazardous material .
- Storage : Keep in airtight containers away from moisture and incompatible substances (e.g., strong acids) .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : Use and NMR to confirm boron coordination and lithium environment .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) verifies molecular weight and detects impurities .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal structure and ligand bonding geometry .
Q. What are the challenges in synthesizing high-purity this compound?
- Moisture Sensitivity : Conduct reactions under inert atmosphere (argon/glovebox) to prevent hydrolysis .
- Byproduct Formation : Optimize stoichiometric ratios (e.g., pyridinyl ligand to lithium borate) and use reflux purification .
- Purity Validation : Combine elemental analysis (ICP-OES) with chromatographic methods (HPLC) to confirm >99% purity .
Advanced Research Questions
Q. How can this compound improve ionic conductivity in lithium-ion battery electrolytes?
- Coordination Chemistry : The pyridinyl ligand enhances Li ion mobility by weakening Li-anion interactions. Test ionic conductivity via electrochemical impedance spectroscopy (EIS) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>250°C recommended for battery applications) .
- Electrochemical Window : Cyclic voltammetry (CV) evaluates stability against oxidation/reduction at high voltages (e.g., 4.5 V vs. Li/Li) .
Q. What methodological optimizations are critical for using this compound in borate fusion for geochemical analysis?
- Flux Composition : Use a 12:22 lithium tetraborate–metaborate mixture to dissolve refractory oxides (e.g., SiO) and sulfides .
- Fusion Temperature : Heat to 1000°C for 15–20 minutes to ensure complete sample dissolution .
- Acid Dissolution : Post-fusion, dissolve the melt in 4% HNO/2% HCl for ICP-MS compatibility, but note volatilization risks for Cd, Zn .
Q. How should researchers reconcile contradictory elemental recovery data from lithium borate fusion methods?
- Cross-Validation : Compare ICP-MS results with XRF or AAS for elements like Cu, Pb, and Zn, which may volatilize during fusion .
- Matrix-Matched Standards : Prepare calibration curves using certified reference materials (CRMs) with similar geological matrices .
- Error Analysis : Quantify losses via spike recovery experiments (e.g., ±5% recovery for Ag indicates incomplete dissolution) .
Q. What strategies mitigate thermal decomposition of this compound during high-temperature processes?
- Controlled Atmosphere : Perform syntheses under vacuum or dry N to prevent oxidative degradation .
- Additive Stabilizers : Incorporate 1–2 wt% LiPF or LiBOB to suppress thermal runaway in battery electrolytes .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to identify decomposition pathways and optimize heating rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
